molecular formula C11H11IO2S B3004073 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503205-92-1

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B3004073
CAS RN: 2503205-92-1
M. Wt: 334.17
InChI Key: SUXZMKGCNHKEAF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is a compound that can be inferred to have a bicyclic structure based on the name and the related compounds discussed in the provided papers. Although none of the papers directly discuss this compound, they provide insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the addition of organolithium reagents to protected amino alcohols, as seen in the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric aminodiols . This suggests that the synthesis of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane could potentially involve a similar strategy, where a benzenesulfonyl protecting group is introduced to a bicyclic structure with an iodine substituent.

Molecular Structure Analysis

The molecular structure of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is not directly described in the papers. However, the structure of related compounds has been established by 1H NMR spectroscopy and single-crystal X-ray analysis . These techniques could be applied to determine the structure and stereochemistry of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane, but they do discuss reactions of similar compounds. For instance, the iodination of 1,3-diphenylbicyclo[1.1.1]pentane to form bis-1,3-(4-iodophenyl)bicyclo[1.1.1]pentane indicates that halogenation reactions are possible with bicyclic structures. This could imply that 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane may also undergo further functionalization through reactions at the iodine site.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • Bicyclo[1.1.1]pentan-1-amine Synthesis : A study demonstrates the use of 1-azido-3-iodobicyclo[1.1.1]pentane, a close derivative of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane, in the synthesis of bicyclo[1.1.1]pentan-1-amine, highlighting its potential as a versatile intermediate (Goh et al., 2014).

  • Reactivity with t-butyllithium : Research on 1-Iodobicyclo[1.1.1]pentane, another related compound, reveals its clean reaction with t-butyllithium, suggesting potential for metal-halogen exchange processes (Della & Taylor, 1991).

  • Solvolysis Studies : A study on 1-Bromobicyclo[1.1.1]pentane, similar in structure, demonstrates its faster solvolysis compared to t-butyl bromide, indicating unique solvolytic behavior (Della & Taylor, 1990).

Synthesis of Functionalized Derivatives

  • Aminoalkylation for Bicyclo[1.1.1]pentan-1-amines : A method has been developed for direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, showcasing the utility of bicyclic structures in synthesizing pharmaceutically relevant amines (Hughes et al., 2019).

  • Nucleophilic Substitution in Functionalized Derivatives : Research on the nucleophilic substitution of the iodine in 1-substituted 3-iodobicyclo[1.1.1]pentanes sheds light on the reactivity of these compounds under various conditions, important for synthesizing functionalized derivatives (Adcock & Gakh, 1992).

Future Directions

The future directions in the field of BCPs include the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXZMKGCNHKEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane

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